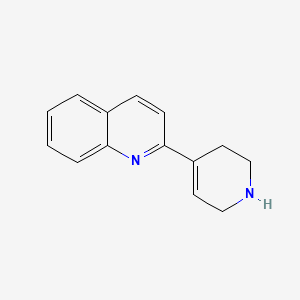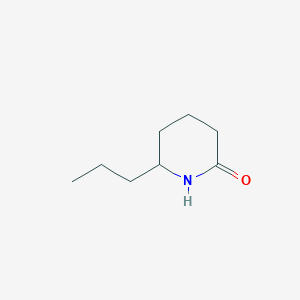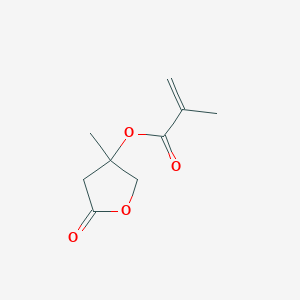
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its unique structure, which includes a furan ring and an ester functional group.
Preparation Methods
The synthesis of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 2-methylpropenoic acid with a suitable alcohol derivative of 3-methyl-5-oxooxolan . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is hydrolyzed to produce the corresponding alcohol and acid, which can then participate in further biochemical pathways . The furan ring structure may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, tetrahydro-3-methyl-5-oxo-3-furanyl ester: This compound has a similar structure but may differ in its reactivity and applications.
(2,3-dimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
195000-63-6 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3-methyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(11)13-9(3)4-7(10)12-5-9/h1,4-5H2,2-3H3 |
InChI Key |
ALRKOZVWDDKMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CC(=O)OC1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
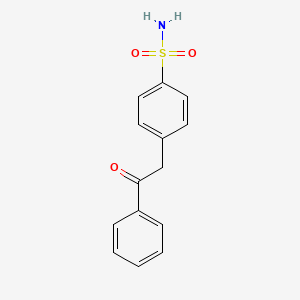
![1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one](/img/structure/B8672223.png)
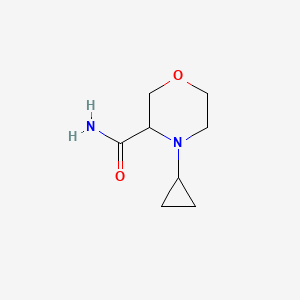
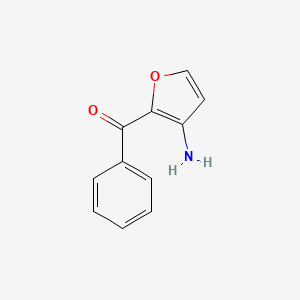
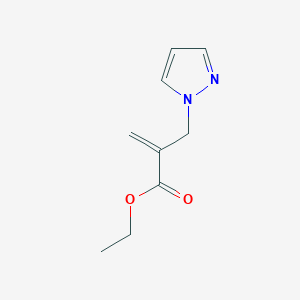
![cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane](/img/structure/B8672255.png)
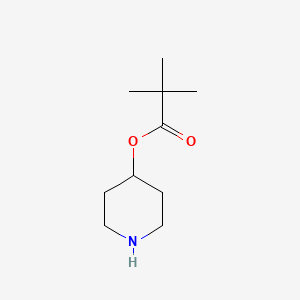
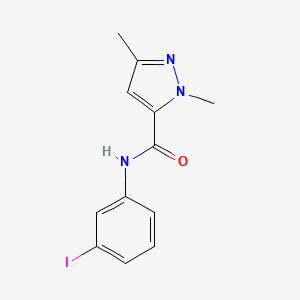
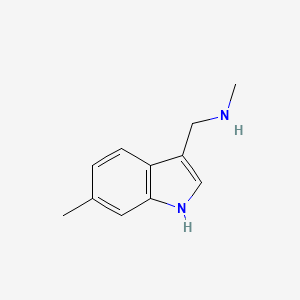
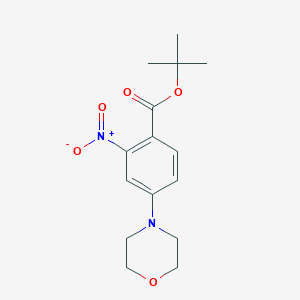
![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)

